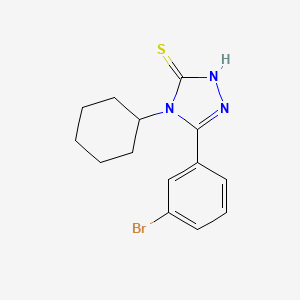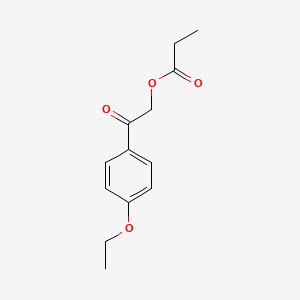
2-(4-ethoxyphenyl)-2-oxoethyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-2-oxoethyl propionate, also known as EEPP, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including pharmaceuticals, agriculture, and materials science. In
科学的研究の応用
2-(4-ethoxyphenyl)-2-oxoethyl propionate has been studied extensively for its potential applications in pharmaceuticals. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. In addition, this compound has been studied for its potential use in agriculture as a pesticide and in materials science as a polymer modifier.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl propionate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. In addition, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. However, the effects of this compound on human health are not yet fully understood, and further studies are needed to determine its safety and efficacy.
実験室実験の利点と制限
2-(4-ethoxyphenyl)-2-oxoethyl propionate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it is stable under a wide range of conditions and can be stored for extended periods without significant degradation. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic at high concentrations, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl propionate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of this compound-based pesticides for use in agriculture. Finally, there is potential for this compound to be used as a polymer modifier in materials science, and further research in this area could lead to the development of new materials with improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various fields, including pharmaceuticals, agriculture, and materials science. Its synthesis method has been optimized, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in these areas and to develop new applications for this compound.
合成法
The synthesis of 2-(4-ethoxyphenyl)-2-oxoethyl propionate involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with propionic anhydride to yield this compound. This synthesis method has been optimized by various researchers, and the yield of this compound has been improved significantly.
特性
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-13(15)17-9-12(14)10-5-7-11(8-6-10)16-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNENUYCVXAXBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)
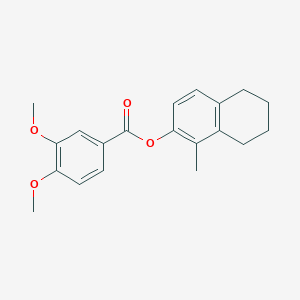

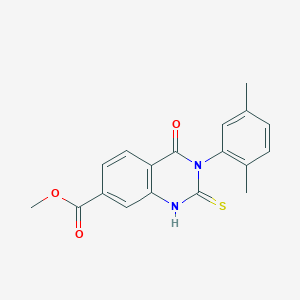
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
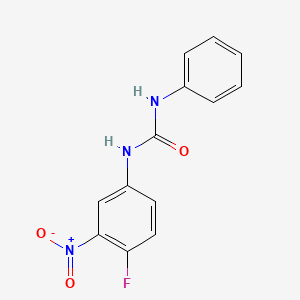
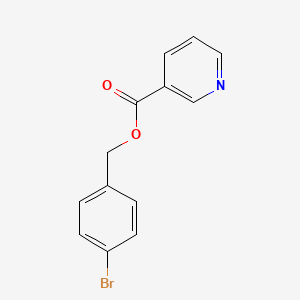
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
